N-(4-methylcyclohexyl)pyridine-3-carboxamide
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Overview
Description
N-(4-methylcyclohexyl)pyridine-3-carboxamide: is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a 4-methylcyclohexyl group attached to the nitrogen atom of the carboxamide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylcyclohexyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 4-methylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylcyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(4-methylcyclohexyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in the investigation of biochemical pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features can be modified to enhance biological activity and selectivity, making it a promising candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the 4-methylcyclohexyl group.
N-(cyclohexyl)pyridine-3-carboxamide: Similar structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
N-(4-methylcyclohexyl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness: N-(4-methylcyclohexyl)pyridine-3-carboxamide is unique due to the presence of both the pyridine ring and the 4-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-3,8-10,12H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYJPOPSAKWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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